molecular formula C22H27NO4 B608976 (-)-Mesocorydaline CAS No. 6018-38-8

(-)-Mesocorydaline

Cat. No. B608976
CAS RN: 6018-38-8
M. Wt: 369.46
InChI Key: VRSRXLJTYQVOHC-ZSEKCTLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mesocorydaline, (-)- is an alkaloid isolated from many species of Corydalis

Scientific Research Applications

1. Role in Ecological Risk Analysis

(-)-Mesocorydaline has been studied in the context of ecological risk analysis. Mesocosms, experimental ecological systems, are used to evaluate the fate and effects of chemicals like (-)-Mesocorydaline at various biological levels. These studies contribute to understanding the regional ecological impact of chemicals and aid in the development of models predicting environmental consequences (Boyle & Fairchild, 1997).

2. Implications in Marine Environmental Protection

Research on (-)-Mesocorydaline has implications for marine environmental protection, especially in the context of the United Nations Convention on the Law of the Sea. Experimental activities that manipulate the marine environment, like those involving (-)-Mesocorydaline, can significantly enhance our understanding of the ocean but also pose environmental challenges. This necessitates international guidelines for marine scientific research (Verlaan, 2007).

3. Atmospheric Research Applications

The compound's applications extend to atmospheric research. The Meso-NH model, an atmospheric non-hydrostatic research model, applies to a wide range of scales and is useful for studies involving chemistry and physics. (-)-Mesocorydaline could be part of these studies, particularly in understanding atmospheric phenomena and in the development of Earth system prediction applications (Lac et al., 2018).

4. Role in Flow Chemistry Research

In the field of flow chemistry, meso-scale flow chemistry research laboratories are increasingly employing compounds like (-)-Mesocorydaline. The use of modular cryo-flow devices in diastereoselective fluorination processes showcases the chemical's significance in advancing research in organic synthesis and chemical engineering (Nakayama et al., 2013).

5. Applications in Network Analysis

(-)-Mesocorydaline's properties have implications for network analysis, particularly in understanding meso-scale structures in networks. This involves the study of interactions between various objects, such as molecules, which is crucial for various scientific disciplines including biology and social sciences (Tunç & Verma, 2015).

6. Importance in Toxicity Evaluation

The compound is also relevant in the development of methods for evaluating toxicity to freshwater ecosystems. This involves testing the compound in various mesocosm studies, contributing to our understanding of its environmental impact and aiding in the formulation of ecological safety standards (Girling et al., 2000).

properties

IUPAC Name

(13S,13aS)-2,3,9,10-tetramethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-11,13,21H,8-9,12H2,1-5H3/t13-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSRXLJTYQVOHC-ZSEKCTLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Mesocorydaline

CAS RN

6018-38-8
Record name Mesocorydaline, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MESOCORYDALINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N675AQU45
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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